molecular formula C3H4Br2 B3275540 1,3-Dibromo-1-propene CAS No. 627-15-6

1,3-Dibromo-1-propene

Cat. No.: B3275540
CAS No.: 627-15-6
M. Wt: 199.87 g/mol
InChI Key: JWQMKMSVOYQICF-OWOJBTEDSA-N
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Description

1,3-Dibromo-1-propene is an organobromine compound with the molecular formula C₃H₄Br₂. It is a colorless to slightly yellow liquid with a sweet odor. This compound is used as a synthetic building block in organic synthesis, particularly in the preparation of various brominated compounds .

Mechanism of Action

Target of Action

1,3-Dibromo-1-propene is a synthetic building block . It is primarily used in organic synthesis to form C3-bridged compounds . The primary targets of this compound are the molecules involved in these synthesis reactions.

Mode of Action

This compound interacts with its targets through a process known as reduction . This reduction is catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of c3-bridged compounds . These compounds can be involved in various biochemical pathways, depending on their specific structures and functions.

Pharmacokinetics

It is known that the compound has a boiling point of 167 °c , suggesting that it may have low volatility and could remain in the body for a longer period. Its density is 1.989 g/mL at 25 °C , which could influence its distribution within the body.

Result of Action

The result of this compound’s action is the formation of C3-bridged compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and functions. For example, it has been used in the preparation of 3-bromo-3-phenoxy-1-palladacyclobutane .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s reduction reaction is catalyzed by electrogenerated solution-phase nickel (I) salen , suggesting that the presence and concentration of this catalyst in the environment could influence the compound’s action. Additionally, the compound’s stability and efficacy could be affected by temperature, as it has a specific boiling point and storage temperature .

Biochemical Analysis

Biochemical Properties

It is known that it can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .

Cellular Effects

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Molecular Mechanism

It is known that it can undergo reduction catalyzed by electrogenerated solution-phase nickel (I) salen and nickel (I) salen confined in a polymer film on the surface of a carbon electrode to afford cyclopropane and propylene .

Temporal Effects in Laboratory Settings

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Dosage Effects in Animal Models

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Metabolic Pathways

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Transport and Distribution

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Subcellular Localization

It is known that it can react with glutathione (GSH) after administration, giving rise to 1-bromo-3-propyl-S-glutathione, which ultimately forms the urinary metabolite .

Preparation Methods

1,3-Dibromo-1-propene can be synthesized through the free radical addition of bromine to allyl bromide. The reaction typically involves the use of hydrogen bromide as a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

1,3-Dibromo-1-propene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen bromide, nickel (I) salen, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Dibromo-1-propene is used in various scientific research applications, including:

Comparison with Similar Compounds

1,3-Dibromo-1-propene can be compared with other similar compounds such as:

    1,2-Dibromoethane: Another organobromine compound used in organic synthesis.

    1,3-Dibromopropane: Similar in structure but differs in the position of the bromine atoms.

    1,2,3-Tribromopropane: Contains an additional bromine atom compared to this compound.

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic applications .

Properties

IUPAC Name

(E)-1,3-dibromoprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2/c4-2-1-3-5/h1-2H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQMKMSVOYQICF-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627-15-6, 32121-07-6
Record name 1,3-Dibromo-1-propene, mixture of cis and trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1E)-1,3-dibromoprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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